![molecular formula C22H18N6O3 B2740467 5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1216413-53-4](/img/structure/B2740467.png)
5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C22H18N6O3 and its molecular weight is 414.425. The purity is usually 95%.
BenchChem offers high-quality 5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of novel pyrazolo[1,5-a]pyrimidine and related derivatives have been extensively studied. These compounds are synthesized through reactions involving amino-pyrazole precursors, which are then reacted with various reagents to yield a diverse array of compounds. The chemical structures of these synthesized compounds are confirmed using techniques such as elemental analysis, IR, MS, 1H-NMR, and 13C-NMR spectroscopy. These studies provide a foundational understanding of the compound's chemical properties and structural integrity (Hassan, Hafez, & Osman, 2014).
Biological Activities
Research into the biological activities of pyrazolo[3,4-d]pyrimidine derivatives has revealed their potential in various therapeutic areas. For instance, some derivatives have been evaluated for their cytotoxic activities against cancer cell lines, offering insights into their potential use as anticancer agents. Similarly, the antimicrobial and antifungal activities of these compounds have been assessed, with some derivatives showing significant activity against a range of bacterial and fungal species. These studies highlight the compound's potential in addressing microbial resistance and treating cancer (Rai et al., 2009).
Antiproliferative Effects
Further exploration of the antiproliferative effects of phenylbipyridinylpyrazole derivatives, synthesized through reactions involving 2-chloropyridin-4-yl and pyridine-3-ylboronic acids, has been conducted. Screening against tumor cell lines has shown that some compounds exhibit broad-spectrum activity, with significant growth inhibition observed in specific leukemia cell lines. These findings suggest potential applications in developing new therapeutic agents for cancer treatment (Al-Sanea, Elkamhawy, & Zakaria, 2015).
Quantum Chemical Studies
Quantum chemical calculations have been performed on pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives to determine their molecular properties. These studies involve DFT/B3LYP methods to calculate various chemical features such as HOMO-LUMO energy gap, chemical hardness, and dipole moment. The results from these quantum studies are crucial for understanding the electronic properties and reactivity of the compound, which can inform further pharmaceutical applications (Saracoglu, Kokbudak, & Kandemirli, 2019).
Mécanisme D'action
Mode of Action
This interaction could potentially alter the conformation or activity of the target, leading to downstream effects .
Biochemical Pathways
Given its potential antipromastigote activity , it may be involved in pathways related to cell growth and proliferation
Result of Action
The compound has shown potent in vitro antipromastigote activity . This suggests that it may have potential as a therapeutic agent against diseases caused by promastigotes.
Propriétés
IUPAC Name |
5-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3/c1-14-7-9-15(10-8-14)28-21-17(11-24-28)22(29)27(13-23-21)12-19-25-20(26-31-19)16-5-3-4-6-18(16)30-2/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFQAZTYKQZDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

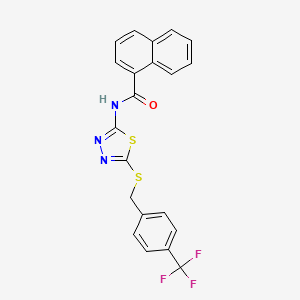
![3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2740386.png)
![[2-(2,6-Difluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2740387.png)
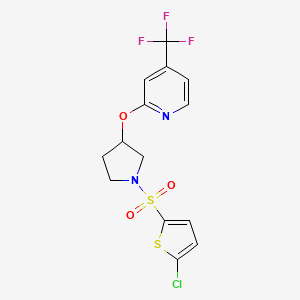
![1-[(5-Bromopyrazin-2-yl)methyl]-3-(5-ethyl-1,3-thiazol-2-yl)urea](/img/structure/B2740392.png)
![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2740395.png)
![1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2740397.png)
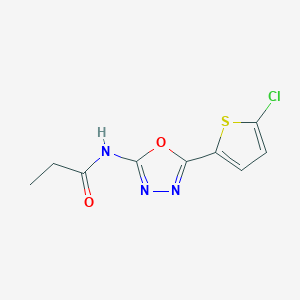

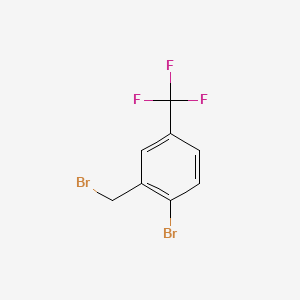
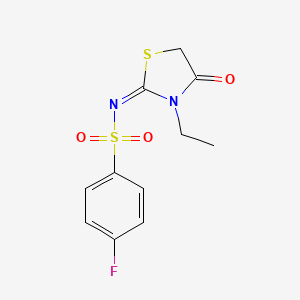
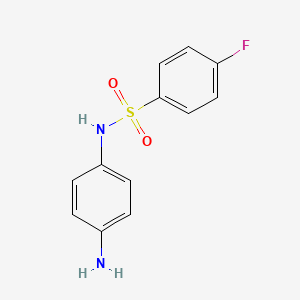
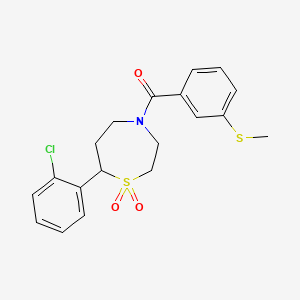
![2-(4-chlorophenoxy)-2-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]propanamide](/img/structure/B2740407.png)